molecular formula C18H14ClN3O4 B14083726 N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14083726
M. Wt: 371.8 g/mol
InChI Key: UXUGGZKZYDJBKO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.

    Attachment of the Chloro-Hydroxyphenyl Group: This step involves the coupling of the pyrazole ring with a chloro-hydroxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial effects.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-3-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity. The presence of both the benzodioxole and chloro-hydroxyphenyl groups can enhance its potential interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14ClN3O4/c19-11-2-3-15(23)12(6-11)13-7-14(22-21-13)18(24)20-8-10-1-4-16-17(5-10)26-9-25-16/h1-7,23H,8-9H2,(H,20,24)(H,21,22)

InChI Key

UXUGGZKZYDJBKO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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